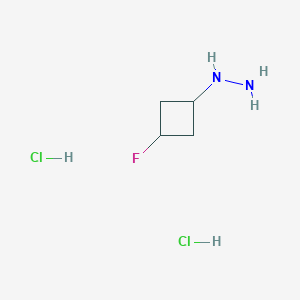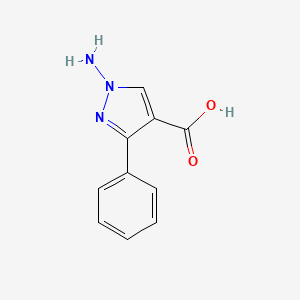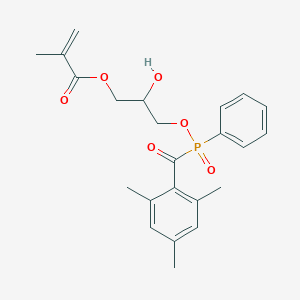
2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate is a complex organic compound with the molecular formula C23H27O6P. It is known for its applications in various fields, including polymer chemistry and material science. This compound is particularly notable for its role as a photoinitiator in polymerization reactions, where it helps initiate the curing process of resins upon exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate typically involves the reaction of 2-hydroxypropyl methacrylate with phenyl(2,4,6-trimethylbenzoyl)phosphine oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate undergoes several types of chemical reactions, including:
Photopolymerization: Initiates polymerization upon exposure to light.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Photopolymerization: Typically requires UV or visible light and may involve other photoinitiators or sensitizers to enhance the reaction.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are often carried out in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photopolymerization results in the formation of cross-linked polymer networks, while substitution reactions yield various substituted derivatives .
Scientific Research Applications
2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a photoinitiator in the synthesis of polymers and copolymers.
Material Science: Plays a role in the development of advanced materials with specific properties, such as UV-curable coatings and adhesives.
Biology and Medicine: Investigated for its potential use in biomedical applications, including drug delivery systems and tissue engineering.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate primarily involves its role as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage, generating reactive radicals that initiate the polymerization of monomers. This process leads to the formation of cross-linked polymer networks, which are essential for the curing of resins and the development of advanced materials .
Comparison with Similar Compounds
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in polymer chemistry.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its efficiency in initiating polymerization reactions.
Uniqueness
2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate is unique due to its specific structure, which combines the properties of a methacrylate ester with a photoinitiator. This dual functionality makes it particularly valuable in applications requiring both polymerization initiation and the formation of stable polymer networks .
Properties
Molecular Formula |
C23H27O6P |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
[2-hydroxy-3-[phenyl-(2,4,6-trimethylbenzoyl)phosphoryl]oxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H27O6P/c1-15(2)22(25)28-13-19(24)14-29-30(27,20-9-7-6-8-10-20)23(26)21-17(4)11-16(3)12-18(21)5/h6-12,19,24H,1,13-14H2,2-5H3 |
InChI Key |
AWCJDOFPDVYVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)OCC(COC(=O)C(=C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


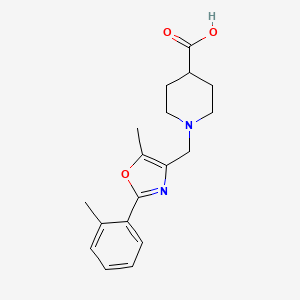
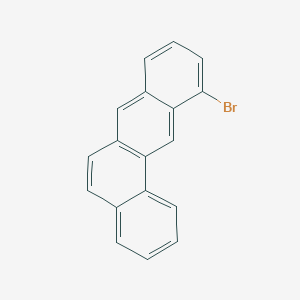
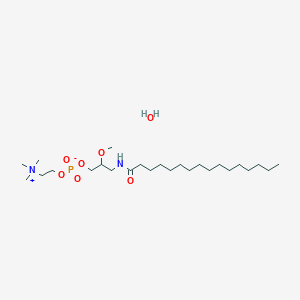
![2,4-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12855910.png)
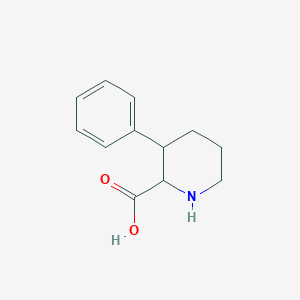

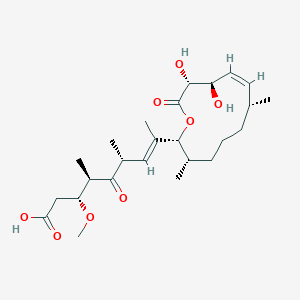
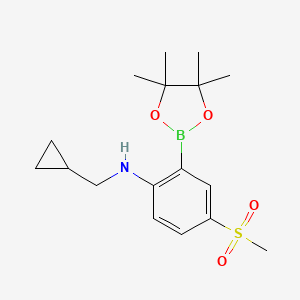
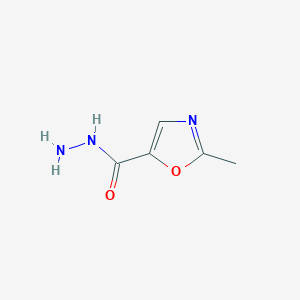
![1h-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12855948.png)

